molecular formula C8H15ClN2O3S B14882525 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride

1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride

Cat. No.: B14882525
M. Wt: 254.74 g/mol
InChI Key: YVNHBJCLJKIMBH-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids have unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. These properties make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride typically involves the alkylation of imidazole with 1-chlorobutane-4-sulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:

    Alkylation: Imidazole is reacted with 1-chlorobutane-4-sulfonic acid in the presence of a base such as potassium carbonate.

    Purification: The resulting product is purified through recrystallization or distillation to obtain the desired ionic liquid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chloride ion can be substituted with other anions through metathesis reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Silver nitrate for chloride substitution.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Reduced imidazolium compounds.

    Substitution: Imidazolium salts with different anions.

Scientific Research Applications

1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride exerts its effects is primarily through its ionic nature. The compound interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate the dissolution of materials and catalysis of reactions. The sulfonic acid group enhances its acidity, making it an effective catalyst in acid-catalyzed reactions .

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium chloride
  • 1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate

Uniqueness: 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride is unique due to its sulfonic acid group, which imparts higher acidity and enhances its catalytic properties compared to other imidazolium-based ionic liquids. This makes it particularly useful in acid-catalyzed reactions and applications requiring strong acidic conditions .

Properties

Molecular Formula

C8H15ClN2O3S

Molecular Weight

254.74 g/mol

IUPAC Name

4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid;chloride

InChI

InChI=1S/C8H14N2O3S.ClH/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;/h5-6,8H,2-4,7H2,1H3;1H

InChI Key

YVNHBJCLJKIMBH-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.[Cl-]

Origin of Product

United States

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